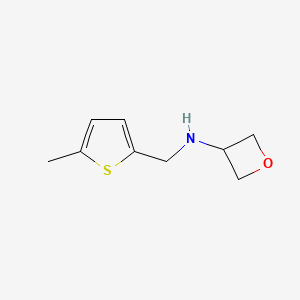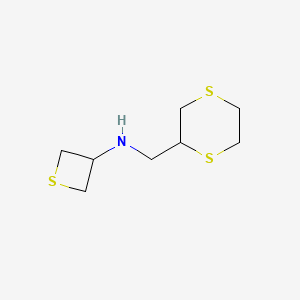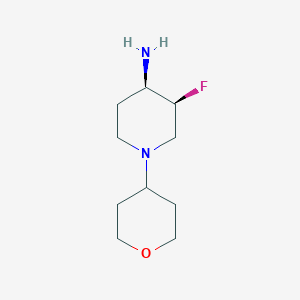
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Tetrahydro-2H-pyran Moiety: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an amine oxide.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of fluorine substitution on biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidine: Lacks the amine group.
(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the fluorine atom and the tetrahydro-2H-pyran moiety in (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine makes it unique. These functional groups can significantly influence the compound’s chemical and biological properties, potentially leading to enhanced activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C10H19FN2O |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-1-(oxan-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H19FN2O/c11-9-7-13(4-1-10(9)12)8-2-5-14-6-3-8/h8-10H,1-7,12H2/t9-,10+/m0/s1 |
InChI Key |
QMFUXBBTIXYIRU-VHSXEESVSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1N)F)C2CCOCC2 |
Canonical SMILES |
C1CN(CC(C1N)F)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13321880.png)
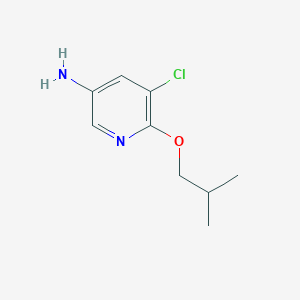

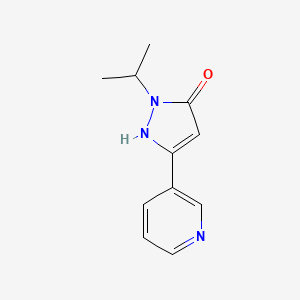
![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
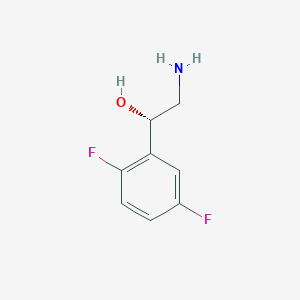
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)
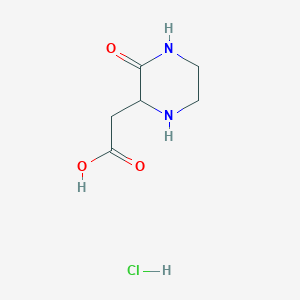
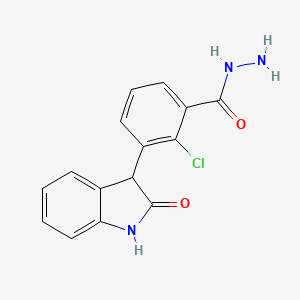
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13321928.png)

![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
